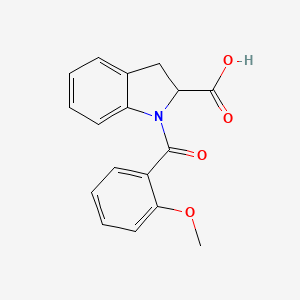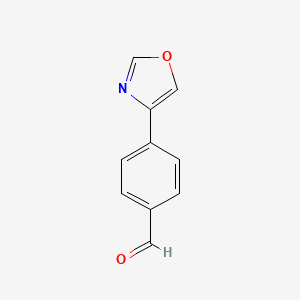
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with 3-cyanobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the proline and the cyanophenyl group. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyanophenyl group can interact with active sites of enzymes, while the proline moiety can enhance binding affinity and specificity. The exact molecular targets and pathways involved would vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Cyanophenyl)-L-proline: Similar structure but with the cyanophenyl group at the para position.
N-(2-Cyanophenyl)-L-proline: Similar structure but with the cyanophenyl group at the ortho position.
N-(3-Cyanophenyl)-D-proline: Enantiomer of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid.
Uniqueness
This compound is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and binding properties. The L-proline moiety also imparts specific stereochemical properties that can be crucial in biological interactions and synthetic applications.
Propiedades
Número CAS |
308108-11-4 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
(2S)-1-(3-cyanophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-1-4-10(7-9)14-6-2-5-11(14)12(15)16/h1,3-4,7,11H,2,5-6H2,(H,15,16)/t11-/m0/s1 |
Clave InChI |
GUPLOEBMJRWMEE-NSHDSACASA-N |
SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
SMILES isomérico |
C1C[C@H](N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)




![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate](/img/structure/B1499111.png)





![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;sulfuric acid](/img/structure/B1499142.png)


